4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride
Description
4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolo-pyrimidine core with a chlorine substituent at the 4-position. Its molecular formula is C₆H₇ClN₃·HCl, and it exists as a hydrochloride salt to enhance solubility and stability for synthetic applications. This compound serves as a key intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antiviral agents . Its structure is characterized by a partially saturated pyrrolidine ring fused to a pyrimidine ring, with the chlorine atom contributing to electrophilic reactivity for further functionalization .
Properties
IUPAC Name |
4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3.ClH/c7-6-4-1-8-2-5(4)9-3-10-6;/h3,8H,1-2H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARWNLUMQZYEMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)N=CN=C2Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1373228-90-0 | |
| Record name | 5H-Pyrrolo[3,4-d]pyrimidine, 4-chloro-6,7-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1373228-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Molecular Architecture
4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride features a bicyclic system combining pyrrole and pyrimidine rings. The hydrochloride salt form enhances stability and solubility, critical for pharmacological applications. The parent compound, 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (CID 72212348), is protonated at the pyrimidine nitrogen to form the hydrochloride salt. Key identifiers include:
- SMILES : C1C2=C(CN1)N=CN=C2Cl.Cl
- InChIKey : KARWNLUMQZYEMG-UHFFFAOYSA-N
- CAS Registry : 1373228-90-0 (hydrochloride); 1060816-79-6 (base compound)
Synthetic Routes
Cyclization of Pyrrole-Pyrimidine Precursors
The core synthesis begins with constructing the pyrrolo[3,4-d]pyrimidine system. A patented method involves condensing a pyrrole derivative with a pyrimidine precursor under acidic conditions. For example:
- Starting Material : Ethyl 3-aminopyrrole-4-carboxylate reacts with chloroacetamide in refluxing acetic acid to form the dihydro-pyrrolopyrimidine backbone.
- Chlorination : The intermediate undergoes chlorination using phosphorus oxychloride (POCl₃) at 80–100°C to introduce the 4-chloro substituent.
- Salt Formation : The free base is treated with hydrochloric acid in ethanol to yield the hydrochloride salt.
Reaction Scheme :
$$
\text{Pyrrole derivative} + \text{Chloroacetamide} \xrightarrow{\text{AcOH, Δ}} \text{Dihydro-pyrrolopyrimidine} \xrightarrow{\text{POCl}_3} \text{4-Chloro intermediate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}
$$
Alternative Pathways via Ring-Closing Metathesis
Recent advancements utilize transition metal catalysts to streamline synthesis:
- Grubbs Catalyst : A diene-containing precursor undergoes ring-closing metathesis to form the pyrrolo[3,4-d]pyrimidine core.
- Post-Functionalization : Chlorination at position 4 is achieved using N-chlorosuccinimide (NCS) in dichloromethane.
Advantages : Higher yields (75–85%) and milder conditions compared to traditional methods.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Enhancements
- Lewis Acids : ZnCl₂ accelerates cyclization by coordinating to the pyrimidine nitrogen, reducing reaction time from 12 h to 4 h.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (D₂O, 400 MHz): δ 3.45 (m, 2H, CH₂), 4.20 (m, 2H, CH₂), 7.85 (s, 1H, pyrimidine-H).
- Mass Spectrometry : ESI-MS m/z 155.03 [M-Cl]⁺, consistent with the molecular formula C₆H₆ClN₃.
Pharmacological Applications
As a prostaglandin synthetase inhibitor, this compound demonstrates anti-inflammatory activity by blocking cyclooxygenase-2 (COX-2). Its hydrochloride salt form improves bioavailability in preclinical models, supporting further drug development.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be substituted by nucleophiles under appropriate conditions.
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions, such as Suzuki coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki coupling and nucleophiles like amines for substitution reactions. Reaction conditions often involve the use of solvents like ethanol and bases such as potassium carbonate .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyrrolo[3,4-d]pyrimidine derivatives .
Scientific Research Applications
Key Intermediate for Pharmaceuticals
4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride serves as a crucial intermediate in the synthesis of several pharmaceutical agents. Notable drugs synthesized from this compound include:
- Ruxolitinib : A JAK1/JAK2 inhibitor used in the treatment of myelofibrosis and polycythemia vera.
- Tofacitinib : An oral Janus kinase inhibitor for rheumatoid arthritis.
- Baricitinib : Another JAK inhibitor indicated for rheumatoid arthritis.
- Oclacitinib : Used in veterinary medicine for treating allergic dermatitis in dogs.
These drugs leverage the unique properties of the pyrrolo[3,4-d]pyrimidine scaffold to achieve their therapeutic effects .
Efficient Synthetic Routes
Recent advancements have led to the development of efficient synthetic routes for producing 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride. A notable method involves a four-step reaction sequence that enhances yield and reduces environmental impact:
- Step 1 : Reaction of ethyl 2-cyanoacetate with bromoacetaldehyde diethylacetal.
- Step 2 : Cyclization under controlled conditions.
- Step 3 : Isolation and purification using HPLC techniques.
- Step 4 : Final product formulation as hydrochloride salt.
This method has shown yields exceeding 99% purity without the need for further purification steps .
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-d]pyrimidines exhibit promising anticancer activities. The mechanism often involves inhibition of specific kinases that play roles in cancer cell proliferation and survival. Studies have demonstrated that compounds derived from 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine can selectively inhibit cancer cell lines while sparing normal cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. The inhibition of pathways involved in inflammatory responses positions it as a candidate for treating conditions like rheumatoid arthritis .
Case Study 1: Ruxolitinib Development
The development of ruxolitinib from 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride involved multiple synthetic steps that highlighted the compound's versatility as an intermediate. The final product was characterized by its ability to inhibit JAK pathways effectively.
Case Study 2: Tofacitinib Synthesis
Tofacitinib's synthesis showcased the efficiency of using 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine as a starting material. The process demonstrated high yields and purity levels essential for pharmaceutical applications.
Mechanism of Action
The mechanism of action of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride involves its interaction with molecular targets such as kinases. The compound acts as a kinase inhibitor, blocking the activity of specific kinases involved in cell signaling pathways . This inhibition can lead to the induction of apoptosis in cancer cells by disrupting critical signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyrrolo-pyrimidine and pyrido-pyrimidine derivatives, focusing on substituents, molecular properties, and synthetic applications.
Substituent Variations
Key Observations :
- Chlorine vs.
- Dichloro Derivatives : Compounds like 2,4-dichloro-pyrrolo-pyrimidine exhibit higher reactivity in cross-coupling reactions but may face solubility challenges due to increased hydrophobicity .
- Hydroxyl and Methyl Groups : Hydroxyl derivatives (e.g., 4-ol-pyrrolo-pyrimidine) are more polar, favoring aqueous solubility, while methyl groups enhance membrane permeability .
Core Structure Modifications
Key Observations :
- Pyrido vs.
- Ester Functionalization : Benzyl esters (e.g., ) improve lipophilicity, making such derivatives suitable for central nervous system (CNS) targeting .
Biological Activity
4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent in cancer treatment and other diseases. This article delves into its biological activity, synthesis, and the implications of its derivatives.
- Molecular Formula : C6H4ClN3
- Molecular Weight : 153.57 g/mol
- Appearance : White crystalline solid
- Melting Point : 214-217 °C
- Solubility : Poorly soluble in water; better solubility in organic solvents like ethanol and DMSO.
The biological activity of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that facilitate the transfer of phosphate groups from ATP to specific substrates, a process crucial for various cellular functions. This compound has shown potential in inhibiting multiple tyrosine kinases, which are often implicated in cancer progression.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance:
- A study synthesized several derivatives of 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine and evaluated their cytotoxic effects on different cancer cell lines. Notably, compound 5k demonstrated significant activity against EGFR and Her2 with IC50 values ranging from 40 to 204 nM, comparable to the established tyrosine kinase inhibitor (TKI) sunitinib (IC50 = 261 nM) .
Mechanistic Insights
The mechanism by which these compounds exert their anticancer effects involves:
- Induction of Apoptosis : Compound 5k was found to induce cell cycle arrest and apoptosis in HepG2 cells. This was accompanied by an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic protein Bcl-2 .
- Molecular Docking Studies : These studies indicated that compound 5k binds similarly to key enzymes involved in cancer pathways as sunitinib, suggesting a potential for multi-target inhibition .
Summary of Research Findings
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 5k | HepG2 | 40 - 204 | Induces apoptosis |
| 5e | HepG2 | ~29 | Cytotoxicity observed |
| 5a | MCF-7 | 43.15 - 68.17 | Moderate cytotoxicity |
Applications Beyond Oncology
In addition to its anticancer properties, derivatives of this compound have been explored for their antiviral and anti-inflammatory activities:
- Antiviral Activity : Some derivatives have shown promise against viral infections by targeting viral replication mechanisms.
- Anti-inflammatory Properties : Research indicates potential applications in treating inflammatory diseases due to the compound's ability to modulate inflammatory pathways.
Q & A
Q. What are the common synthetic routes for 4-chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride?
The synthesis typically involves multi-step reactions. A general approach includes:
- Cyclization : Formation of the pyrrolo-pyrimidine core via coupling reactions, such as using ethyl 2-cyanoacetate derivatives (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) with formamidine analogs to generate intermediates like 6-amino-5-substituted pyrimidin-4-ol .
- Chlorination : Treatment with POCl₃ or other chlorinating agents to introduce the chlorine substituent at the 4-position. Reaction conditions (temperature, solvent) must be optimized to avoid over-chlorination or decomposition .
- Hydrochloride Salt Formation : Final neutralization with HCl to yield the hydrochloride salt. Purity is confirmed via HPLC or NMR .
Q. What spectroscopic and crystallographic methods validate the structure of this compound?
- X-ray Crystallography : Resolves bond lengths, angles, and ring conformations. For example, disorder in the fused pyrrolo-pyrimidine ring system can be detected using single-crystal studies .
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituents and aromaticity. Key signals include downfield shifts for the chlorine-substituted pyrimidine proton (~δ 8.3 ppm) and distinct splitting for the pyrrole protons .
- Mass Spectrometry : HRMS confirms molecular weight (e.g., [M+H]+ for C₇H₇ClN₃·HCl) .
Advanced Research Questions
Q. How can the chlorination step in synthesis be optimized to enhance yield and selectivity?
- Reagent Selection : POCl₃ is preferred over PCl₅ due to better control of exothermic reactions. Catalytic DMAP or DMF improves regioselectivity .
- Solvent and Temperature : Refluxing in anhydrous toluene or dichloroethane at 80–110°C minimizes side reactions. Lower temperatures favor mono-chlorination .
- Workup : Quenching with ice-water followed by neutralization (pH 7–8) isolates the product. Column chromatography with silica gel removes unreacted starting materials .
Q. How does the substitution pattern (e.g., 4-chloro vs. 5-ethyl) influence kinase inhibition activity?
- Steric Effects : Bulky substituents (e.g., ethyl at position 5) may hinder binding to kinase ATP pockets, reducing potency. Chlorine at position 4 enhances electron-withdrawing effects, stabilizing interactions with catalytic lysine residues .
- Comparative Studies : Analogues like 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine show stronger inhibition of EGFR and VEGFR2 than unsubstituted derivatives. IC₅₀ values correlate with substituent electronegativity .
- Structural Modeling : Docking studies reveal that 4-chloro derivatives form halogen bonds with kinase hinge regions, critical for competitive inhibition .
Q. How can contradictions in biological activity data between similar pyrrolopyrimidines be resolved?
- Assay Standardization : Variations in cell lines (e.g., HeLa vs. MCF-7) or kinase isoforms (wild-type vs. mutant EGFR) must be controlled. Use validated protocols (e.g., ADP-Glo™ kinase assays) .
- Metabolic Stability : Check for differential metabolism using liver microsomes. Compounds with poor stability (e.g., rapid CYP3A4 clearance) may show false-negative results in vivo .
- Crystallographic Validation : Compare co-crystal structures of analogues bound to target kinases to identify critical binding interactions .
Methodological Notes
- Synthetic Optimization : Always monitor reactions via TLC or LC-MS to track intermediate formation.
- Biological Assays : Include positive controls (e.g., gefitinib for EGFR) and validate dose-response curves with ≥3 replicates .
- Data Reproducibility : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to confirm regiochemistry .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
